4-(Bromomethyl)-N,N-diphenylaniline
Description
Contextualization of N,N-Diphenylaniline Derivatives as Functional Scaffolds
N,N-Diphenylaniline and its derivatives are well-established as robust functional scaffolds in materials science and medicinal chemistry. The central nitrogen atom, connected to three phenyl rings, creates an electron-rich, propeller-like three-dimensional structure. This core unit is known for its excellent hole-transporting capabilities, high thermal stability, and propensity to form stable amorphous films. mdpi.comresearchgate.netresearchgate.net These properties are highly sought after in the development of organic electronic devices.
The introduction of various substituents onto the phenyl rings of the N,N-diphenylaniline core allows for the fine-tuning of its electronic and physical properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). mdpi.comresearchgate.net
Significance of Benzylic Bromides as Key Synthetic Intermediates
Benzylic bromides are a class of organic compounds that feature a bromine atom attached to a carbon atom which is, in turn, bonded to an aromatic ring. This structural motif renders the C-Br bond highly reactive towards nucleophilic substitution reactions. The stability of the resulting benzylic carbocation or radical intermediate facilitates a range of transformations, making benzylic bromides indispensable tools in organic synthesis.
Their utility is demonstrated in their conversion to a wide array of other functional groups, including alcohols, ethers, amines, and nitriles. A particularly important application of benzylic bromides is in the synthesis of phosphonium (B103445) salts. organic-chemistry.orgstackexchange.combiomedres.usbiomedres.us These salts are the precursors to phosphorus ylides, the key reagents in the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds, particularly in the synthesis of stilbenes and other unsaturated systems. researchgate.netwiley-vch.demasterorganicchemistry.comlibretexts.org
Overview of Research Trajectories in Electron-Rich Organic Systems
Research into electron-rich organic systems is a vibrant area of contemporary chemistry, driven by the demand for new materials with advanced optical and electronic functionalities. These systems are characterized by the presence of atoms or functional groups that can readily donate electrons, leading to unique properties such as high charge carrier mobility and strong light absorption and emission. researchgate.nettandfonline.com
A primary focus of this research is the development of materials for optoelectronic applications. This includes the design and synthesis of novel chromophores for nonlinear optics, emitters for OLEDs, and hole-transporting materials for PSCs. mdpi.comresearchgate.netmdpi.compreprints.orgutwente.nl The strategy often involves the construction of large, conjugated molecules where electron-rich donor units are linked to electron-accepting moieties, creating donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) architectures. tandfonline.com These structures facilitate intramolecular charge transfer, which is fundamental to their performance in electronic devices.
Scope and Aims of Academic Research on 4-(Bromomethyl)-N,N-diphenylaniline
Academic research centered on this compound leverages its dual functionality. The primary aim is to utilize this compound as a versatile building block for the synthesis of more complex, functional molecules. The reactive bromomethyl group serves as a handle for introducing the electron-rich N,N-diphenylamino moiety into a variety of molecular frameworks.
A significant research trajectory involves the synthesis of novel hole-transporting materials. By reacting this compound with other organic molecules, researchers can create larger, star-shaped or dendritic structures that retain the excellent hole-transporting properties of the triphenylamine (B166846) core while offering improved processability and morphological stability. researcher.life
Another key area of investigation is the use of this compound in the preparation of emitters for OLEDs and other luminescent materials. The N,N-diphenylaniline group can serve as a strong electron-donating component in D-A-D or D-π-A type fluorophores. researchgate.net The conversion of the bromomethyl group, for example, into a phosphonium salt allows for the subsequent Wittig reaction with an aldehyde-functionalized acceptor to construct conjugated systems with tailored emission properties. doi.org
Furthermore, the functionalization of polymers with the N,N-diphenylamino group via reactions involving the bromomethyl handle is an active area of research. This approach aims to imbue polymers with new electronic or optical properties for applications in flexible electronics and sensors.
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQHEBWVRVQJIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626969 | |
| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183994-94-7 | |
| Record name | 4-(Bromomethyl)-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Bromomethyl N,n Diphenylaniline and Its Derivatives
Precursor Synthesis and Aniline (B41778) Functionalization
The foundational step in synthesizing 4-(bromomethyl)-N,N-diphenylaniline is the preparation of its immediate precursor, 4-methyl-N,N-diphenylaniline. This involves creating the core N,N-diphenylaniline scaffold and ensuring the presence of a methyl group at the desired para-position, which will later be converted to the bromomethyl group.
The creation of the N,N-diphenylaniline framework is a cornerstone of arylamine chemistry. Historically, methods such as the thermal deamination of aniline over oxide catalysts have been used to produce diphenylamine (B1679370). Modern organic synthesis, however, typically relies on more sophisticated and controlled cross-coupling reactions to form the carbon-nitrogen bonds required for the triphenylamine (B166846) structure.
Two prominent methods for this synthesis are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures. For the synthesis of 4-methyl-N,N-diphenylaniline, this could involve reacting 4-methylaniline with an aryl halide or diphenylamine with a methyl-substituted aryl halide.
The Buchwald-Hartwig amination represents a more contemporary and versatile approach, utilizing a palladium catalyst with a specialized ligand to couple an aryl halide or triflate with an amine. This method generally proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation. To synthesize the required precursor, 4-methyl-N,N-diphenylaniline, one could couple diphenylamine with a 4-methyl-substituted aryl halide (e.g., 4-iodotoluene) or, alternatively, couple 4-bromoaniline (B143363) with benzene (B151609) in the presence of a suitable palladium catalyst system.
A common industrial approach involves the reaction of aniline or its derivatives with phenols in the presence of a hydrogen transfer catalyst. For instance, reacting 2-methylaniline with phenol (B47542) and cyclohexanone (B45756) using a palladium-carbon catalyst can yield 2-methyldiphenylamine with high conversion and selectivity. google.com A similar strategy could be adapted for the para-substituted analogue.
Once the 4-methyl-N,N-diphenylaniline precursor is obtained, the next critical step is the selective introduction of a bromine atom. For the target molecule, this compound, this requires a benzylic bromination that specifically targets the methyl group. It is crucial to employ methods that favor substitution at the benzylic carbon over electrophilic aromatic substitution on the electron-rich phenyl rings. The N,N-diphenylamino group is a strong activating group, making the aromatic rings susceptible to electrophilic attack. masterorganicchemistry.com Therefore, conditions must be chosen carefully to avoid unwanted ring bromination. The primary method for achieving this selectivity is through free-radical pathways, which are discussed in the following section.
Advanced Benzylic Bromination Techniques
Benzylic bromination is a key transformation that leverages the unique reactivity of the C-H bond adjacent to an aromatic ring. masterorganicchemistry.com The stability of the intermediate benzyl (B1604629) radical makes this position particularly susceptible to radical halogenation.
The most established method for selective benzylic bromination is the Wohl-Ziegler reaction. scientificupdate.com This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent, such as the traditionally used but now largely phased-out carbon tetrachloride (CCl4) due to toxicity concerns. masterorganicchemistry.com The reaction is initiated by either UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. commonorganicchemistry.com
The mechanism proceeds via a radical chain reaction:
Initiation: The initiator (e.g., AIBN) or light energy causes homolytic cleavage of the N-Br bond in NBS, generating a bromine radical in low concentration. chemistrysteps.com
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 4-methyl-N,N-diphenylaniline. This step is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.comchemistrysteps.com The newly formed benzyl radical then reacts with a molecule of Br2 (present in minute quantities from the reaction of NBS with trace HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain.
Termination: The reaction concludes when radicals combine.
The key advantage of using NBS is that it maintains a very low concentration of molecular bromine and HBr in the reaction mixture, which suppresses competitive ionic electrophilic addition to the aromatic rings. masterorganicchemistry.comscientificupdate.com
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of bromine radicals, minimizing side reactions. |
| Initiator | AIBN, Benzoyl Peroxide, or UV Light | Initiates the radical chain reaction by generating the initial bromine radicals. |
| Solvent | Non-polar (e.g., acetonitrile (B52724), chlorobenzene) | Solubilizes reactants without interfering with the radical mechanism. CCl4 is avoided. acs.org |
| Temperature | Elevated (e.g., reflux) | Promotes the decomposition of the radical initiator and facilitates the reaction. |
While radical-mediated methods are common, catalyst-assisted approaches offer alternative pathways that can proceed under milder conditions.
The reagent specified, Phosphorus tribromide (PBr₃), is not typically used for the direct benzylic bromination of a C-H bond. Its primary function in organic synthesis is the conversion of alcohols to alkyl bromides. masterorganicchemistry.com Therefore, PBr₃ would be an appropriate reagent if the precursor were (4-(hydroxymethyl)-N,N-diphenylaniline). The reaction proceeds by activating the alcohol's hydroxyl group, turning it into a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction, typically with inversion of configuration. masterorganicchemistry.comreddit.com
For the direct conversion of a methyl group, more relevant catalytic methods involve Lewis acids. Research has shown that Lewis acids such as Zirconium(IV) chloride (ZrCl₄) can efficiently catalyze benzylic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions, such as at room temperature. nih.gov This method is believed to proceed via a radical generation pathway, offering an alternative to traditional high-temperature initiation. nih.gov More recently, an iron-catalyzed approach using iron(II) bromide has been developed for chemo- and site-selective benzylic C-H bromination with NBS, which can be scaled up and shows good functional group tolerance. sdu.edu.cn
| Catalyst System | Bromine Source | Typical Conditions | Advantage |
| Zirconium(IV) chloride (ZrCl₄) | DBDMH | Dichloromethane, Room Temperature | Mild reaction conditions, high selectivity. nih.gov |
| Iron(II) bromide (FeBr₂) | NBS | Room Temperature | Low catalyst loading, scalable, good functional group tolerance. sdu.edu.cn |
| Tetrachlorosilane (SiCl₄) | NBS | Acetonitrile, Room Temperature | Utilizes inexpensive and readily available reagents. sciforum.net |
Optimizing the reaction conditions is critical to maximize the yield of the desired monobrominated product and minimize the formation of byproducts, such as the dibrominated species or compounds resulting from aromatic ring bromination. scientificupdate.com
Key factors for optimization include:
Solvent: The choice of solvent is crucial. While CCl₄ was historically used, safer alternatives like acetonitrile or chlorobenzene (B131634) are now preferred. acs.org Continuous flow systems have successfully used acetonitrile for light-induced benzylic brominations. acs.org
Control of Bromine Concentration: Maintaining a low concentration of Br₂ is essential to prevent electrophilic attack on the aromatic rings. This is the primary advantage of using NBS. scientificupdate.com In continuous flow systems, bromine can be generated in situ from reagents like NaBrO₃/HBr and consumed immediately, allowing for precise control and enhanced safety. researchgate.netrsc.org
Initiation Method: Photochemical initiation using lamps (e.g., compact fluorescent lamps or LEDs) can offer better control over the reaction compared to thermal initiators, especially in continuous flow setups. acs.orgrsc.org This allows for rapid and efficient reactions, sometimes with residence times as short as 15 seconds. researchgate.netrsc.org
Temperature and Reaction Time: The temperature must be sufficient to activate the initiator (if used) but controlled to prevent degradation of products or excessive side reactions. Continuous monitoring, for instance by NMR, can help determine the optimal reaction time to achieve high conversion without promoting the formation of impurities. scientificupdate.com
Substrate Concentration: Reaction rates can be sensitive to substrate concentration, particularly in biphasic systems (e.g., aqueous/organic flow chemistry), where mass transfer can become a limiting factor at higher concentrations. rsc.org
Recent advancements have focused on continuous flow chemistry, which offers significant advantages for optimizing these reactions. Flow reactors provide superior control over temperature, residence time, and mixing, leading to higher yields, improved safety, and easier scalability. acs.orgresearchgate.net
Cross-Coupling Reactions Utilizing the Bromomethyl Moiety
The bromomethyl group attached to the N,N-diphenylaniline core is particularly amenable to transition-metal-catalyzed cross-coupling reactions. These methodologies provide powerful tools for extending the molecular framework, introducing diverse functional groups, and synthesizing complex diaryl- or arylheteroaryl-methane derivatives.
Palladium catalysis is a dominant force in C-C bond formation, offering high efficiency and functional group tolerance. The benzylic bromide of this compound and its analogs can readily participate in classic palladium-catalyzed reactions.
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a robust method for creating C(sp²)-C(sp³) bonds. While direct examples involving this compound are not extensively detailed in the provided literature, the reaction of benzylic bromides with arylboronic acids is well-established. nih.govrsc.orgrsc.org A general procedure has been developed for benzylic Suzuki-Miyaura cross-coupling under microwave conditions, which allows for the coupling of heterocyclic compounds. nih.gov Optimal conditions often involve a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand, a base like potassium carbonate (K₂CO₃), and a solvent such as N,N-dimethylformamide (DMF). nih.gov
For instance, the coupling of various benzylic bromides with arylboronic acids can be achieved using a catalyst system derived from PdCl₂ and a phosphine ligand like DPEPhos or triphenylphosphine (B44618) (PPh₃) in the presence of a base. rsc.orgrsc.org The choice of base and solvent system (e.g., NaHCO₃ in ethanol (B145695) or Na₂CO₃ in a THF/water mixture) can be critical for reaction success. rsc.orgrsc.org These established protocols for benzylic bromides suggest a clear pathway for the application of Suzuki-Miyaura coupling to this compound for the synthesis of various diarylmethane derivatives.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | Varies | nih.gov |
| PdCl₂ / DPEPhos | NaHCO₃ | Ethanol | 80 | Varies | rsc.orgrsc.org |
| PdCl₂ / PPh₃ | Na₂CO₃ | THF/H₂O | 40 | Varies | rsc.orgrsc.org |
The Sonogashira reaction traditionally couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org A recent and efficient method has been developed for the palladium-catalyzed cross-coupling of benzylic bromides (sp³-hybridized carbon) with lithium acetylides (sp-hybridized carbon). rsc.orgrsc.org This transformation is notably fast, often proceeding to completion in just ten minutes at room temperature, and demonstrates remarkable tolerance for organolithium-sensitive functional groups like esters and nitriles. rsc.orgrsc.org
The optimized catalytic system for this reaction often involves an oxygen-activated Pd[P(tBu₃)]₂ catalyst or a [Pd(μ-I)P(tBu)₃]₂ dimer. rsc.orgnih.gov This methodology provides an efficient route to a range of protected benzylic acetylenes in high yields under mild conditions. rsc.orgnih.gov The application of this protocol to this compound would enable the direct introduction of an alkynyl moiety, a versatile functional group for further transformations, such as click chemistry or the synthesis of conjugated materials. rsc.org
Table 2: Conditions for Pd-Catalyzed Cross-Coupling of Benzyl Bromides with Lithium Acetylides
| Catalyst | Solvent | Reaction Time | Temperature | Key Feature | Reference |
| Pd[P(tBu₃)]₂ (oxygen-activated) | Toluene | 10 min | Room Temp. | High speed and selectivity | rsc.org |
| [Pd(μ-I)PtBu₃]₂ | Toluene | 10 min | Room Temp. | Tolerates sensitive functional groups | nih.gov |
The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is applicable to benzylic halides, allowing for the formation of new C-C bonds with a wide variety of coupling partners. harvard.edu The catalytic cycle involves oxidative addition of the benzylic bromide to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org
While the toxicity of organotin reagents is a drawback, the stability of stannanes and the reaction's broad scope make it a valuable synthetic tool. organic-chemistry.orgwikipedia.org The use of sterically hindered, electron-rich phosphine ligands can accelerate the coupling, and additives like copper(I) iodide (CuI) can significantly increase the reaction rate. organic-chemistry.orgharvard.edu An efficient and selective method for the Stille cross-coupling of benzylic bromides has been developed using bromobis(triphenylphosphine)(N-succinimide)palladium(II) as the catalyst. jst.go.jp This demonstrates that tailored catalyst systems can enhance the utility of the Stille reaction for substrates like this compound.
Beyond palladium, other transition metals like cobalt and copper have emerged as effective catalysts for cross-coupling reactions involving benzylic bromides. These metals can offer different reactivity profiles and are often more earth-abundant and less expensive than palladium.
A practical cobalt-catalyzed cross-coupling has been reported between benzylic zinc reagents and various aryl or heteroaryl bromides and chlorides. rsc.orgrsc.org This reaction, promoted by a CoCl₂/isoquinoline system, produces polyfunctionalized diaryl- or arylheteroaryl-methane derivatives and tolerates functional groups like esters and nitriles. rsc.orgrsc.org While this specific protocol involves a benzylic zinc reagent (which could be prepared from this compound), it highlights cobalt's utility in forming similar C-C bonds. rsc.orgrsc.org Other research has shown that cobalt phthalocyanine (B1677752) can act as a co-catalyst with nickel to couple benzyl mesylates with aryl halides, selectively forming benzyl radicals via an Sₙ2 mechanism. semanticscholar.org
Copper catalysis, while historically important for C-N and C-O bond formation, can also participate in C-C coupling. For example, copper(I) oxide has been shown to effectively co-catalyze Suzuki-type cross-coupling reactions. nih.gov
Photoredox catalysis has revolutionized cross-coupling chemistry by enabling the use of two electrophiles, a challenging transformation under traditional conditions. chemrxiv.orgacs.org These reactions typically proceed under mild conditions using visible light to generate radical intermediates. Metallaphotoredox strategies, often combining a photocatalyst with a nickel catalyst, have been developed for the cross-electrophile coupling of aryl bromides with benzyl bromides. acs.org
This approach allows for the formation of di(hetero)arylmethanes from two readily available electrophilic partners. acs.org Another strategy involves the use of a silyl (B83357) radical, generated photocatalytically, to perform a halogen-atom abstraction from an alkyl bromide, activating it as a nucleophilic partner for coupling with an aryl bromide via a nickel catalyst. nih.gov These methods provide a powerful and modern approach for the functionalization of benzylic bromides like this compound, expanding the accessible chemical space for creating complex molecular architectures. acs.org
Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions
Functional Group Interconversions and Derivatization from the Bromomethyl Group
The bromomethyl group of this compound serves as a versatile handle for a wide array of functional group interconversions, primarily through nucleophilic substitution reactions. The benzylic position of the bromide enhances its reactivity, making it an excellent electrophile for the synthesis of a diverse range of derivatives. This reactivity allows for the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.
Benzylic halides such as 4-(bromomethyl)-aniline are susceptible to nucleophilic substitution via both S_N1 and S_N2 mechanisms. The formation of a resonance-stabilized benzylic carbocation can favor an S_N1 pathway, especially with weak nucleophiles in polar protic solvents. Conversely, a concerted S_N2 mechanism is also common, where the nucleophile attacks the electrophilic carbon as the bromide ion departs.
C-O Bond Formation (Ethers and Esters): The reaction of this compound with alcohols or phenols in the presence of a base is a standard method for the synthesis of the corresponding ethers. Hindered ethers, which can be challenging to synthesize via traditional Williamson ether synthesis due to competing elimination reactions, can sometimes be formed using specific catalytic systems under mild conditions. nih.govnih.gov For instance, copper(I)-catalyzed systems have been reported for the synthesis of sterically hindered ethers from α-bromo carbonyl compounds at ambient temperature, a methodology that could be adapted for benzylic bromides. nih.gov
Similarly, carboxylate salts can act as nucleophiles to displace the bromide, yielding benzylic esters. This transformation is typically carried out in a polar aprotic solvent. The reaction of an acyl halide with an alcohol is a common method for preparing esters, and in a parallel fashion, reacting a benzylic halide with a carboxylic acid or its salt provides access to this functional group. researchgate.net
C-N Bond Formation (Amines and Azides): The synthesis of secondary or tertiary amines can be achieved by reacting this compound with primary or secondary amines, respectively. chemguide.co.uk These reactions often proceed readily, though overalkylation can be a challenge, leading to the formation of quaternary ammonium (B1175870) salts. chemguide.co.uk The use of a large excess of the starting amine can help to minimize this side reaction. chemguide.co.uk The nitrogen atom in aniline and its derivatives is nucleophilic due to the lone pair of electrons, allowing it to participate in substitution reactions. rsc.orgquora.com Azide (B81097) derivatives can also be synthesized through the reaction with sodium azide, providing a precursor that can be subsequently reduced to a primary amine.
C-S Bond Formation (Thioethers and Thioesters): Thiolates are excellent nucleophiles and react efficiently with benzylic bromides like this compound to form thioethers. These reactions are typically fast and high-yielding. For example, a copper-catalyzed method for synthesizing sterically-hindered thioethers from α-bromo carbonyl compounds has been developed, which highlights a potential strategy for complex thioether synthesis. nih.gov
C-C Bond Formation: The formation of new carbon-carbon bonds from the bromomethyl group can be achieved using various carbon nucleophiles. For example, cyanide ions can be used to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Organometallic reagents can also be employed in cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds between organic halides and organoboron compounds. yonedalabs.comyoutube.com While typically used for aryl halides, variations of these reactions can be applied to benzylic halides. researchgate.net A photoredox cross-electrophile coupling between aryl bromides and benzyl bromides has been developed, providing a modern approach to creating diarylmethane structures. nih.gov
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Alcohol/Phenol | ROH / ArOH + Base | -CH₂OR / -CH₂OAr | Ether |
| Carboxylate | RCOO⁻ Na⁺ | -CH₂OCOR | Ester |
| Amine | R₂NH | -CH₂NR₂ | Tertiary Amine |
| Azide | NaN₃ | -CH₂N₃ | Azide |
| Thiolate | RS⁻ Na⁺ | -CH₂SR | Thioether |
| Cyanide | NaCN | -CH₂CN | Nitrile |
High-Throughput Experimentation (HTE) in Synthetic Optimization
High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical synthesis for the rapid discovery and optimization of reaction conditions. This approach utilizes miniaturized reactors, often in 96-well or 1536-well plate formats, combined with automated liquid and solid handling systems and rapid analytical techniques to perform a large number of experiments in parallel. acs.orgresearchgate.net For a molecule like this compound, HTE can be applied to optimize both its synthesis and its subsequent derivatization reactions.
Optimization of Synthesis: The synthesis of this compound likely involves the bromination of a methyl group on a precursor molecule. Benzylic bromination is typically achieved with reagents like N-bromosuccinimide (NBS) and a radical initiator. An HTE approach could be used to rapidly screen various brominating agents, initiators, solvents, concentrations, and temperatures to maximize the yield and selectivity of the desired product while minimizing the formation of byproducts, such as dibrominated species.
Optimization of Derivatization Reactions: HTE is particularly powerful for optimizing coupling reactions, which are central to the derivatization of this compound. For instance, in developing a Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, HTE can efficiently screen a wide array of palladium catalysts, ligands, bases, and solvents. researchgate.netresearchgate.netresearchgate.net A typical HTE workflow would involve dispensing the substrates (e.g., an aryl bromide and a boronic acid), followed by arrays of different catalysts, ligands, and bases into the wells of a microtiter plate. researchgate.netacs.org After the reaction period, the plates are analyzed using high-throughput techniques like Ultra-Performance Liquid Chromatography (UPLC) or Mass Spectrometry (MS) to determine the yield in each well. researchgate.net
A recent study demonstrated the use of HTE to develop a photoredox cross-electrophile coupling between aryl bromides and benzyl bromides, allowing for rapid reaction optimization. nih.gov Similarly, HTE has been applied to develop protocols for synthesizing libraries of benzylic ethers and ureas from benzylic C-H precursors, showcasing its utility in exploring diverse chemical space efficiently. nih.govresearchgate.net This same principle can be applied to the nucleophilic substitution reactions of the bromomethyl group in this compound. An HTE screen could rapidly identify the optimal nucleophile, solvent, base, and temperature for a desired transformation, significantly accelerating the discovery of novel derivatives.
The miniaturization inherent in HTE is also advantageous when working with precious or limited quantities of starting material, allowing for extensive optimization with minimal substrate consumption. acs.orgresearchgate.net
| Variable | Conditions Screened | Rationale |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Evaluate different oxidation states and initial ligand environments of the catalyst. |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos), Phosphines (e.g., P(t-Bu)₃) | Steric and electronic properties of the ligand are critical for catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, DBU | The choice of base can significantly impact reaction rate and yield. |
| Solvent | Toluene, Dioxane, THF, DMF | Solvent polarity and coordinating ability can influence catalyst stability and reactivity. |
Reactivity and Mechanistic Investigations of 4 Bromomethyl N,n Diphenylaniline
Pathways of the Benzylic Bromide in Chemical Transformations
The benzylic bromide moiety in 4-(bromomethyl)-N,N-diphenylaniline is highly reactive, serving as a versatile precursor for the introduction of diverse functional groups. Its reactivity stems from the ability of the adjacent aromatic ring to stabilize intermediates formed during reactions, such as carbocations or radicals.
Benzylic halides, such as this compound, are highly susceptible to nucleophilic substitution reactions. ucalgary.cagla.ac.uk In these reactions, a nucleophile, which is a species rich in electrons, attacks the electrophilic benzylic carbon, displacing the bromide ion, which acts as a good leaving group. rammohancollege.ac.in The reaction can proceed through either an SN1 or SN2 mechanism, largely dependent on the structure of the halide, the nature of the nucleophile, the solvent, and the temperature. ucalgary.ca
For a primary benzylic halide like this compound, the SN2 pathway is typically favored. ucalgary.ca This mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine. rammohancollege.ac.in The reaction occurs in a single, concerted step where the new bond forms simultaneously as the carbon-bromine bond breaks. rammohancollege.ac.in The electron-donating triphenylamine (B166846) group can increase the electron density at the benzylic carbon, potentially slowing down the attack of a nucleophile. However, the resonance stabilization of the transition state still renders the compound highly reactive towards substitution. gla.ac.uk
Under conditions that favor carbocation formation (e.g., polar protic solvents, non-basic nucleophiles), an SN1 mechanism can also occur. In this pathway, the C-Br bond first breaks heterolytically to form a resonance-stabilized benzylic carbocation. This intermediate is planar, and the subsequent attack by a nucleophile can occur from either face, which would lead to a racemic mixture if the carbon were chiral. ucalgary.calibretexts.org
A wide array of nucleophiles can be used to displace the benzylic bromide, including oxygen, nitrogen, and carbon-based nucleophiles, making it a valuable synthetic intermediate. gla.ac.uk For example, it can be used in homologation reactions where it reacts with diazo derivatives in a process that proceeds via a rate-determining SN1 mechanism to form a C-C bond. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions with Benzylic Halides
| Nucleophile | Product Type | Reaction Mechanism | Reference |
| Hydroxide (OH⁻) | Alcohol | SN2/SN1 | rammohancollege.ac.in |
| Alkoxide (RO⁻) | Ether | SN2 | gla.ac.uk |
| Cyanide (CN⁻) | Nitrile | SN2 | gla.ac.uk |
| Azide (B81097) (N₃⁻) | Azide | SN2 | gla.ac.uk |
| Carboxylate (RCOO⁻) | Ester | SN2/SN1 | gla.ac.uk |
The benzylic C-Br bond in this compound can undergo homolytic cleavage to generate a benzylic radical. This process can be initiated by heat, light, or a radical initiator like AIBN (azobisisobutyronitrile). libretexts.orglumenlearning.com The resulting 4-(N,N-diphenylamino)benzyl radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the nitrogen atom. This stability facilitates its formation and participation in subsequent reactions.
One of the most significant applications of radical generation from benzylic halides is in Atom Transfer Radical Polymerization (ATRP). wikipedia.org In ATRP, this compound can act as an initiator. The process begins with the activation of the C-Br bond by a transition metal complex in a lower oxidation state (e.g., Cu(I)/ligand). This involves a one-electron transfer from the metal complex to the halide, resulting in the homolytic cleavage of the C-Br bond. This generates the benzylic radical and the corresponding metal complex in a higher oxidation state (e.g., Cu(II)X/ligand). wikipedia.orgcmu.edu
The generated radical then propagates by adding to monomer units. The "living" nature of this polymerization is maintained by a rapid equilibrium between the active propagating radicals and the dormant halide-capped polymer chains, which is mediated by the catalyst system. cmu.edu The key to a controlled polymerization is to keep the concentration of propagating radicals low to minimize termination reactions. wikipedia.org
The general mechanism for ATRP initiation and propagation is as follows:
Initiation: A transition metal complex activates the initiator (R-X), like this compound, to form a radical (R•) and the oxidized metal complex (MXn+1-L). lumenlearning.com
Propagation: The radical (R•) adds to a monomer (M) to form a new radical species (RM•), which can then add to more monomers. lumenlearning.com
Deactivation: The propagating radical can be deactivated by the higher oxidation state metal complex, reforming a dormant species and the lower oxidation state catalyst. This reversible deactivation is crucial for controlling the polymerization. researchgate.net
Termination: Two radicals can combine in a termination step, which is an irreversible process that stops chain growth. lumenlearning.com
In reactions involving benzylic halides like this compound, several reaction pathways can compete, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). However, for primary benzylic halides, elimination reactions are generally not significant because they would require the formation of an unstable exocyclic double bond, and there is no competition from elimination in SN2 pathways. ucalgary.ca The main competition lies between the SN1 and SN2 mechanisms.
The selectivity between SN1 and SN2 pathways can be controlled by carefully choosing the reaction conditions:
Nucleophile: Strong, non-bulky nucleophiles in high concentrations favor the SN2 pathway. Weak or neutral nucleophiles (like in solvolysis) favor the SN1 mechanism. ucalgary.carammohancollege.ac.in
Solvent: Polar aprotic solvents (e.g., acetone, DMF) are ideal for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity. Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate and the leaving group, favoring the SN1 pathway. rammohancollege.ac.in
Leaving Group: A good leaving group is essential for both pathways. Bromide is a good leaving group. rammohancollege.ac.in
Substrate Structure: The primary nature of this compound strongly favors the SN2 mechanism. ucalgary.ca
In the context of radical reactions, selectivity is also a key consideration. For instance, in benzylic brominations using N-Bromosuccinimide (NBS), the reaction is highly selective for the benzylic position due to the stability of the resulting benzylic radical. gla.ac.uk Controlling reaction conditions, such as using light initiation versus thermal initiation, can improve the yield of the desired product by minimizing side reactions. gla.ac.uk In catalytic systems, the choice of catalyst and ligands can steer the reaction towards a specific pathway, for example, favoring cross-coupling over homocoupling. sustech.edu.cn
Catalytic Activation of the Bromomethyl Moiety
Transition metal catalysts are instrumental in activating the C-Br bond of the bromomethyl group, enabling a wide range of transformations that are otherwise difficult to achieve. researchgate.netnih.gov These catalysts can operate through various mechanisms, including oxidative addition and single-electron transfer, to promote the reactivity of this compound.
Transition metals, particularly palladium, nickel, copper, and iron, play a crucial role in activating the carbon-bromine bond. aithor.comresearchgate.netru.nl In many catalytic cycles, the first step is the activation of the C-Br bond via oxidative addition to a low-valent metal center (e.g., Pd(0), Ni(0)). ru.nl This step is often rate-determining and involves the insertion of the metal into the C-Br bond, forming an organometallic intermediate (e.g., R-Pd(II)-Br). rsc.org This activation makes the benzylic group amenable to subsequent reactions like cross-coupling.
In radical processes like ATRP, transition metal complexes (e.g., CuBr, FeCl₂) act as catalysts to reversibly generate radicals. wikipedia.orgmdpi.org The catalyst's role is to mediate the transfer of the halogen atom between the dormant polymer chain and the catalyst complex. cmu.edu The activity of the catalyst is determined by its redox potential and its ability to reversibly switch between lower and higher oxidation states. researchgate.net For example, in copper-catalyzed ATRP, the Cu(I) complex activates the C-Br bond to generate a radical and a Cu(II) species. The Cu(II) species then deactivates the propagating radical to reform the dormant chain and the Cu(I) catalyst. acs.org
The reactivity of the catalyst can be tuned by several factors:
The Metal: Different metals have different redox potentials and coordination preferences, influencing their catalytic activity. Iron catalysts, for instance, are attractive due to their low cost and toxicity. researchgate.net
The Halide: The C-Br bond is weaker than the C-Cl bond, making bromides like this compound more reactive initiators in ATRP and more susceptible to oxidative addition than their chlorinated counterparts. acs.orgsemanticscholar.org
The Ligand: The ligands coordinated to the metal center are critical for modulating its electronic and steric properties.
Table 2: Transition Metal Catalysts and Their Roles in Activating Benzylic Bromides
| Catalyst System | Reaction Type | Role of Catalyst | Reference |
| Pd(0) complexes | Cross-Coupling (e.g., Suzuki, Sonogashira) | Oxidative addition to C-Br bond | ru.nlrsc.org |
| Ni(0)/ligand | Cross-Coupling, Reductive Coupling | Oxidative addition, may involve radical intermediates | researchgate.netacs.org |
| Cu(I)/ligand | Atom Transfer Radical Polymerization (ATRP) | Reversible halogen atom transfer to generate radicals | wikipedia.orgacs.org |
| FeBr₂/ligand | ATRP, Benzylic Bromination | Radical generation via atom transfer or chelation | mdpi.orgsdu.edu.cn |
Ligands are not mere spectators in transition metal catalysis; they are crucial for controlling the reactivity, selectivity, and stability of the catalyst. aithor.com By coordinating to the metal center, ligands modify its steric and electronic environment, which in turn influences the course of the reaction.
In ATRP, the choice of ligand is critical for tuning the catalyst's activity. wikipedia.org The ligand solubilizes the metal salt in the reaction medium and adjusts the redox potential of the metal center. wikipedia.orgacs.org For copper-catalyzed ATRP, nitrogen-based ligands like bipyridines and multidentate amines are commonly used. semanticscholar.org The denticity of the ligand (the number of coordinating atoms) has a significant impact on catalyst activity. Generally, activity increases in the order: bidentate < tridentate < tetradentate ligands. researchgate.netacs.org This is because higher denticity ligands can form more stable complexes with the metal in its higher oxidation state (e.g., Cu(II)), which shifts the ATRP equilibrium towards the active radical species. researchgate.net
In asymmetric catalysis, chiral ligands are employed to induce enantioselectivity. When a catalyst with a chiral ligand interacts with a prochiral intermediate, such as a benzylic radical or an organometal species, it can direct the reaction to favor the formation of one enantiomer over the other. researchgate.netoup.com For enantioconvergent cross-coupling reactions of racemic benzylic halides, the design of the chiral ligand is paramount. researchgate.net For instance, chiral N,N,P-ligands or N,N,N-ligands have been developed for copper-catalyzed radical cross-couplings. sustech.edu.cnacs.org These ligands create a chiral environment around the metal center, which can effectively control the stereochemistry of the highly reactive radical intermediates. sustech.edu.cnresearchgate.net The steric hindrance and electronic properties of the ligand can be rationally designed to optimize both the reaction efficiency and the level of enantiocontrol. sustech.edu.cn For example, introducing steric bulk near the coordinating atom of a ligand can create a "hemilabile" effect, where the ligand can switch between different coordination modes to facilitate different steps of the catalytic cycle, such as promoting radical formation and then controlling the enantioselectivity of the subsequent coupling. sustech.edu.cn
Intramolecular Electronic Effects and Charge Transfer Dynamics
The photophysical and electronic properties of this compound are intrinsically linked to the electronic interactions between the N,N-diphenylaniline donor moiety and the bromomethyl acceptor group. The nitrogen atom of the diphenylamine (B1679370) provides a source of electron density, while the electronegative bromine atom, coupled with the methylene (B1212753) spacer, acts as an electron-withdrawing group. This donor-acceptor architecture sets the stage for intramolecular charge transfer (ICT) phenomena upon photoexcitation.
In its ground state, the molecule possesses a certain degree of electronic polarization due to the differing electronic nature of its constituent parts. However, upon absorption of a photon, an electron is promoted to a higher energy molecular orbital. In molecules with a distinct donor-acceptor structure like this compound, this excitation can lead to a significant redistribution of electron density, effectively transferring an electron from the donor (N,N-diphenylaniline) to the acceptor (bromomethylphenyl) part of the molecule. This photoinduced intramolecular charge transfer results in a highly polar excited state.
The efficiency and dynamics of this ICT process are influenced by several factors, including the electronic coupling between the donor and acceptor, their redox potentials, and the surrounding environment, particularly the polarity of the solvent. While specific experimental data on the charge transfer dynamics of this compound are not extensively documented in the literature, the behavior of analogous donor-acceptor systems provides valuable insights. For instance, studies on N,N-dialkyl-4-(trifluoromethyl)anilines, which also feature a dialkylamino donor and a halogenated acceptor group, demonstrate the occurrence of an ICT reaction in polar solvents. In these systems, a locally excited (LE) state is initially formed, which then transitions to a charge-transfer state.
The structural features of this compound, specifically the rotational freedom around the C-N bonds of the diphenylamino group and the C-C bond connecting it to the bromomethyl-substituted ring, can play a crucial role in the charge transfer dynamics. It is conceivable that torsional motions could modulate the electronic coupling between the donor and acceptor moieties, thereby influencing the rate and efficiency of the ICT process.
While detailed photophysical data for the title compound are scarce, spectroscopic characterization of a closely related derivative, 4-(bromomethyl)-N-(4-chlorophenyl)-N-phenylaniline , has been reported. The nuclear magnetic resonance (NMR) data for this compound provides foundational structural information.
| ¹H NMR (300 MHz, CD₂Cl₂) δ (ppm) | ¹³C NMR (75 MHz, CD₂Cl₂) δ (ppm) |
| 7.31 – 7.19 (m, 6H) | 148.16 |
| 7.11 – 6.96 (m, 7H) | 147.53 |
| 4.51 (s, 2H) | 146.65 |
| 132.33 | |
| 130.72 | |
| 130.04 | |
| 129.85 | |
| 128.38 | |
| Data for 4-(bromomethyl)-N-(4-chlorophenyl)-N-phenylaniline, a structurally similar compound. sc.edu |
Further computational and experimental studies, such as time-resolved fluorescence and transient absorption spectroscopy, would be necessary to fully elucidate the intricate details of the intramolecular electronic effects and charge transfer dynamics in this compound. Such investigations would provide a deeper understanding of its excited-state behavior and its potential for applications in molecular electronics and photonics.
Advanced Materials Applications and Design Principles
Organic Electronic Materials Development
The compound is a key intermediate for creating materials used in a variety of organic electronic devices. Its core N,N-diphenylaniline structure is fundamental to the performance of these materials.
Development of Hole-Transporting Materials (HTMs)
The N,N-diphenylaniline core of the molecule is a classic example of a hole-transporting unit. Materials that facilitate the movement of holes are crucial for the efficiency of devices like perovskite solar cells (PSCs) and OLEDs. rsc.orgmdpi.com The design of new HTMs often involves creating larger, π-conjugated systems to enhance charge mobility and ensure device stability. rsc.org 4-(Bromomethyl)-N,N-diphenylaniline serves as a foundational building block for such materials. The reactive bromomethyl group allows it to be chemically integrated into more complex molecular or polymeric architectures, tailoring the final HTM's properties, such as its energy levels and processability. rsc.org While the well-known HTM, spiro-OMeTAD, has a hole mobility (μh) of 2 × 10⁻⁴ cm²⋅V⁻¹⋅s⁻¹, research continually seeks new molecules with improved characteristics, such as higher mobility and better energy level alignment with perovskite layers. mdpi.com The development of dopant-free HTMs is a key area of research, aiming to improve the long-term stability of solar cells by designing molecules that are inherently efficient without the need for additives. nih.gov
Design of Components for Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the efficient injection and transport of charge carriers (holes and electrons) to the emissive layer is paramount for high performance. Triphenylamine (B166846) derivatives are widely used as hole injection and transport layer materials. derthon.com The this compound molecule can be used to synthesize materials for these layers. Its function is to facilitate the transport of holes from the anode into the light-emitting layer of the OLED. The bromomethyl handle enables its polymerization or attachment to other molecular components, allowing for the creation of robust, thin films with stable morphologies, which is critical for device longevity and efficiency. derthon.com
Sensitizer (B1316253) Architectures for Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) rely on a layer of dye molecules (sensitizers) to absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO₂). rsc.org Many high-performance organic dyes feature a Donor-π-Acceptor (D-π-A) architecture. In this design, the N,N-diphenylaniline group can act as a potent electron donor. This compound is a valuable precursor for synthesizing these complex dyes. The bromomethyl group provides a convenient point of attachment to construct the π-conjugated bridge that connects the donor core to an electron-accepting group. While not a sensitizer itself, its role as a starting material is critical for building the final dye molecules that are at the heart of DSSC technology. ambeed.comresearchgate.net
Strategic Building Block in Complex Molecular Architectures
The reactivity of the bromomethyl group makes this compound a strategic component for synthesizing larger, functional macromolecules with tailored electronic and photophysical properties.
Synthesis of Conjugated Dendrimers and Oligomers
Dendrimers are highly branched, three-dimensional macromolecules that have found applications in various fields, including organic electronics. Triphenylamine-based dendrimers are known for their excellent hole-transporting capabilities and solution processability. rsc.org The synthesis of these complex structures can be achieved using an iterative approach where this compound serves as a key building block. Its reactive handle allows for the controlled, step-wise growth of dendritic wedges, which can then be combined to form the final dendrimer. rsc.orgresearchgate.net This method enables the creation of discrete, well-defined oligomers and dendrimers where the triphenylamine units are precisely placed to optimize charge transport through the material. rsc.org
Formation of Functional Organic Dyes
The synthesis of functional organic dyes for applications in nonlinear optics or as biological probes often requires the coupling of electron-donating and electron-withdrawing groups through a conjugated system. The N,N-diphenylaniline moiety is a strong electron donor. The presence of the bromomethyl group on this compound allows it to be readily converted into other functional groups, such as a phosphonium (B103445) salt for a Wittig reaction or an aldehyde, which can then be used to construct the final dye molecule. acs.org This strategic placement of a reactive group on a robust donor core makes it an essential intermediate in the synthesis of a wide range of functional dyes.
Data Tables
Table 1: Research Applications of this compound Derivatives
| Application Area | Role of this compound | Key Molecular Feature Utilized | Relevant Research Goal |
| Hole-Transporting Materials (HTMs) | Precursor/Building Block | N,N-diphenylaniline core | Develop materials with high hole mobility and device stability for solar cells. rsc.orgmdpi.com |
| Organic Light-Emitting Diodes (OLEDs) | Intermediate for HTL materials | Triphenylamine structure | Facilitate efficient hole injection and transport from the anode to the emissive layer. derthon.com |
| Dye-Sensitized Solar Cells (DSSCs) | Precursor for D-π-A dyes | Electron-donating N,N-diphenylaniline | Synthesize sensitizer dyes with strong light absorption and efficient charge separation. rsc.org |
| Conjugated Dendrimers | Monomeric Building Block | Reactive bromomethyl group | Construct highly branched, solution-processable macromolecules for organic electronics. rsc.org |
| Functional Organic Dyes | Synthetic Intermediate | N,N-diphenylaniline donor & reactive handle | Create dyes with specific photophysical properties by linking to acceptor groups. acs.org |
Access to Diverse Chemical Space for Advanced Applications
The compound this compound serves as a pivotal building block for accessing a diverse chemical space, enabling the synthesis of novel organic materials with tailored properties for advanced applications. bldpharm.com The core structure, a triphenylamine (TPA) derivative, is well-regarded for its hole-transporting capabilities, thermal stability, and tunable photophysical properties, making it a desirable scaffold in materials science, particularly for organic electronics. ucl.ac.uk The true versatility of this compound, however, lies in the reactivity of its bromomethyl group (-CH₂Br).
The benzylic bromide is a highly effective leaving group, rendering the methylene (B1212753) carbon susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups, thereby expanding the accessible chemical space. By reacting this compound with various nucleophiles, a library of derivatives can be synthesized, each with modified electronic, photophysical, or solubility characteristics. This strategic derivatization is fundamental to the rational design of materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. uef.fi
For example, reaction with alcohols or phenols can introduce ether linkages, while reaction with thiols yields thioethers. Amines can be used to form new secondary or tertiary amines, and carboxylates can be attached to create ester functionalities. This synthetic accessibility allows researchers to fine-tune the properties of the final material by carefully selecting the appended functional group.
Table 1: Expansion of Chemical Space via Reactions at the Bromomethyl Group
| Reactant Type (Nucleophile) | Linkage Formed | Resulting Functional Group | Potential Application of Derivative |
| Alcohol/Phenol (B47542) (ROH/ArOH) | Ether | -CH₂-O-R / -CH₂-O-Ar | Modified solubility, charge transport layers |
| Thiol/Thiophenol (RSH/ArSH) | Thioether | -CH₂-S-R / -CH₂-S-Ar | OLEDs, materials with high refractive index |
| Amine (R₂NH) | Amine | -CH₂-NR₂ | Hole-transport materials, cross-linkable films |
| Carboxylate (RCOO⁻) | Ester | -CH₂-O-C(=O)R | Fluorescent probes, functional polymers |
| Azide (B81097) (N₃⁻) | Azide | -CH₂-N₃ | Click chemistry precursor, bioconjugation |
| Phosphine (B1218219) (PR₃) | Phosphonium Salt | -CH₂-P⁺R₃ | Wittig reagents for further synthesis, phase-transfer catalysts |
Precursors for Chemical Probes and Bio-Related Applications
The unique combination of a photophysically active triphenylamine core and a reactive bromomethyl handle makes this compound an excellent precursor for the development of molecules for biological applications, most notably chemical probes.
Development of Multifunctional Chemical Probes
A multifunctional chemical probe is a molecule designed with distinct domains that perform specific tasks, such as recognizing a biological target, signaling its presence, and anchoring to a surface or another molecule. The structure of this compound provides a robust platform for creating such probes.
The N,N-diphenylaniline moiety can act as the signaling unit. Triphenylamine derivatives are known for their fluorescent properties, sometimes exhibiting aggregation-induced emission (AIE), where they become highly emissive in an aggregated state or when their intramolecular rotation is restricted. researchgate.net This property is highly advantageous for bioimaging, as it can lead to a high signal-to-noise ratio.
The bromomethyl group functions as a versatile synthetic handle or "linker." It allows for the covalent attachment of the triphenylamine fluorophore to a recognition element (e.g., a ligand that binds to a specific protein or a pharmacophore) through a simple substitution reaction. sigmaaldrich.com This modular approach enables the creation of targeted probes where the fluorescent signal is localized at a specific site within a complex biological environment, such as a cell.
Table 2: Components of a Chemical Probe Derived from this compound
| Probe Component | Function | Provided by this compound |
| Signaling Unit | Reports on the binding event, often via fluorescence. | The N,N-diphenylaniline core acts as a fluorophore. |
| Reactive Handle | Allows covalent attachment to other molecular components. | The bromomethyl (-CH₂Br) group. |
| Recognition Element | Binds selectively to the biological target of interest. | Attached via reaction with the bromomethyl group. |
Integration into Click Chemistry Strategies
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for modifying complex molecules in biological systems. sigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring from an azide and a terminal alkyne. organic-chemistry.orgwikipedia.org
This compound can be readily integrated into click chemistry workflows. The critical step is the conversion of the bromomethyl group into one of the "click-active" functionalities. The most common transformation is the reaction with an azide salt, such as sodium azide, to convert the benzylic bromide into a benzylic azide (-CH₂N₃). This reaction is typically efficient and creates the azide-functionalized triphenylamine precursor.
This precursor, 4-(azidomethyl)-N,N-diphenylaniline, can then be "clicked" onto any molecule containing a terminal alkyne. This strategy is widely used for:
Bioconjugation: Attaching the triphenylamine fluorophore to proteins, nucleic acids, or carbohydrates that have been metabolically or synthetically tagged with an alkyne. lenus.ie
Material Functionalization: Grafting the triphenylamine unit onto polymer backbones or surfaces to create functional materials.
Drug Discovery: Linking the triphenylamine scaffold to other pharmacophores to build complex molecules with potential therapeutic applications. lenus.ie
The formation of the 1,2,3-triazole ring provides a stable, aromatic, and chemically robust linkage that does not interfere with the biological activity or the photophysical properties of the constituent parts. lenus.ie An alternative, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), can be used to generate a different regioisomer (the 1,5-disubstituted triazole), offering further synthetic diversity. wikipedia.orgnih.gov
Table 3: Click Chemistry Integration Strategy
| Step | Reaction | Reagents | Product Functionality |
| 1. Activation | Nucleophilic Substitution | Sodium Azide (NaN₃) | Converts the bromomethyl group to an azide group (-CH₂N₃). |
| 2. Cycloaddition (Click) | CuAAC | Alkyne-containing molecule, Cu(I) catalyst | Forms a stable 1,4-disubstituted 1,2,3-triazole linkage. |
Q & A
Q. What are the optimized synthetic routes for 4-(Bromomethyl)-N,N-diphenylaniline, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches are derived from brominated aromatic intermediates:
- Bromomethylation of N,N-diphenylaniline : Direct bromination using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ or CBr₄, achieving yields >90% .
- Cross-coupling reactions : Suzuki-Miyaura coupling between bromomethylaryl halides and diphenylamine derivatives, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water biphasic systems. Yields depend on steric hindrance and electronic effects of substituents .
- Critical Analysis : Radical bromination may produce side products (e.g., dibrominated species), requiring careful control of stoichiometry and reaction time. Cross-coupling offers regioselectivity but demands rigorous exclusion of oxygen and moisture .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (9:1) to isolate the product. Monitor purity via TLC (Rf ≈ 0.5 in hexane/EtOAc).
- Spectroscopy : Confirm the bromomethyl (-CH₂Br) group via ¹H NMR (δ ~4.3 ppm, singlet) and ¹³C NMR (δ ~30 ppm for CH₂Br). Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 352.1 (C₁₉H₁₇BrN⁺). Deviations may indicate degradation or incomplete bromination .
Advanced Research Questions
Q. What strategies resolve contradictions in reported photophysical properties of this compound derivatives?
- Methodological Answer : Discrepancies in emission spectra or charge-transfer behavior often arise from:
- Conformational flexibility : Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to model ground-state (S₀) and excited-state (S₁) geometries. Compare computed dipole moments and oscillator strengths with experimental data .
- Solvent effects : Conduct solvatochromic studies in solvents of varying polarity (e.g., cyclohexane to DMF). Correlate Stokes shifts with Reichardt’s ET(30) parameter to quantify polarity-dependent emission .
- Crystallographic validation : Single-crystal XRD (e.g., SHELXL refinement) can reveal intermolecular interactions (e.g., C–H⋯π) that influence solid-state luminescence .
Q. How can this compound be tailored for thermally activated delayed fluorescence (TADF) in OLEDs?
- Methodological Answer :
- Donor-acceptor design : Introduce electron-deficient acceptors (e.g., pyrazine, benzothiadiazole) to the bromomethyl group via Sonogashira coupling. This enhances charge-transfer (CT) character and reduces ΔEₛₜ (singlet-triplet energy gap) .
- Twist-angle optimization : Adjust the dihedral angle between the diphenylamine donor and acceptor using steric substituents. Angles >30° promote hybrid localized-CT (HLCT) states, improving TADF efficiency .
- Device testing : Fabricate multilayered OLEDs with ITO/PEDOT:PSS/EML/TPBi/LiF/Al. Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates to evaluate performance .
Q. What mechanistic insights explain unexpected byproducts in bromomethylation reactions?
- Methodological Answer :
- Radical pathway analysis : Use EPR spectroscopy to detect bromine radicals. Competing pathways (e.g., H-abstraction vs. bromine addition) can lead to dibrominated or oxidized byproducts.
- Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy. A sudden drop in NBS concentration suggests radical chain termination .
- Computational modeling : Identify transition states (e.g., at M06-2X/def2-TZVP level) to compare activation energies for mono- vs. di-bromination. Higher barriers for the latter favor selectivity .
Data Analysis and Interpretation
Q. How should conflicting crystallographic data on molecular packing be reconciled?
- Methodological Answer :
- Space group validation : Compare reported unit cell parameters (e.g., orthorhombic Pccn vs. monoclinic P2₁/c) using Mercury software. Discrepancies may arise from twinning or overlooked symmetry elements .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯Br, π⋯π). Dominant interactions (>30% contribution) dictate packing motifs .
- Temperature-dependent studies : Collect XRD data at 100–300 K. Thermal expansion coefficients can reveal dynamic disorder affecting reported structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
